molecular formula C19H24N2 B12353695 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine CAS No. 2748319-07-3

1-phenethyl-N-(phenyl-13C6)piperidin-4-amine

Cat. No.: B12353695
CAS No.: 2748319-07-3
M. Wt: 286.36 g/mol
InChI Key: ZCMDXDQUYIWEKB-WGIVQRENSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name adheres to IUPAC guidelines for isotopic labeling and substituent prioritization. The base structure comprises a piperidine ring substituted at the 1-position with a phenethyl group (-CH2CH2C6H5) and at the 4-position with an anilino group (-NHC6H5). The isotopic designation "phenyl-13C6" specifies that the phenyl ring of the anilino moiety contains six carbon-13 atoms.

According to IUPAC conventions, the full name is N-(phenyl-13C6)-1-(2-phenylethyl)piperidin-4-amine . This nomenclature reflects:

  • The parent piperidine ring (azacyclohexane).
  • The 1-(2-phenylethyl) substituent, indicating a phenethyl group attached to the piperidine nitrogen.
  • The 4-amine functional group, where the nitrogen is bonded to the isotopically labeled phenyl ring.

Non-standard isotopic labeling is explicitly denoted using the "~13~C6" notation in chemical databases. The German and French ACD/IUPAC names further validate this structure, emphasizing the phenethyl and anilino substituents.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine is C19H24N2 , with six carbon-13 atoms replacing carbon-12 in the anilino phenyl ring. Key mass characteristics include:

Property Value
Average mass 286.369 g/mol
Monoisotopic mass 286.214078 g/mol
Isotopic contribution +6 amu (13C6)

The isotopic labeling serves analytical purposes, enabling precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies. The phenethyl group (C8H10) and piperidine ring (C5H10N) remain unlabeled, preserving the compound’s core pharmacophore while allowing isotopic differentiation in metabolic or degradation studies.

Crystalline Structure and Conformational Analysis

The crystalline structure of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine derivatives has been partially elucidated through X-ray diffraction studies of related compounds. For example, the dihydrochloride salt (C19H26Cl2N2) crystallizes in a monoclinic system with a unit cell volume of 1,342 ų. Key structural features include:

  • Piperidine ring conformation : Adopts a chair configuration, minimizing steric strain between the phenethyl and anilino substituents.
  • Substituent orientation : The phenethyl group occupies an equatorial position, while the anilino group aligns axially to reduce van der Waals repulsions.
  • Hydrogen bonding : In salt forms, chloride ions form hydrogen bonds with the protonated piperidine nitrogen (N–H···Cl) and anilino group (N–H···Cl).

Conformational flexibility is limited by the piperidine ring’s rigidity, though rotational freedom persists in the phenethyl and anilino side chains. Density functional theory (DFT) calculations on analogous structures suggest a 5.2 kcal/mol energy barrier for piperidine ring inversion, favoring the chair conformation.

Tautomeric and Stereochemical Considerations

Tautomerism is absent in 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine due to the lack of proton-transferable functional groups. However, stereochemical considerations arise from:

  • Piperidine ring chirality : The nitrogen at position 1 creates a chiral center when considering lone pair geometry, but rapid nitrogen inversion at room temperature renders enantiomers indistinguishable.
  • Axial chirality : Restricted rotation about the N–C(anilino) bond could theoretically produce atropisomers, though this is precluded by the compound’s symmetrical phenyl-13C6 group.
  • Conformational isomerism : The phenethyl and anilino groups adopt distinct equatorial-axial orientations, but these conformers interconvert rapidly in solution.

Stereochemical analysis of related fentanyl analogs reveals that substituent positioning significantly affects receptor binding. For instance, E-amide conformers exhibit higher μ-opioid receptor affinity than Z-forms due to optimal spatial alignment with hydrophobic binding pockets. While 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine lacks an amide group, its conformational preferences mirror those observed in pharmacologically active piperidine derivatives.

Properties

CAS No.

2748319-07-3

Molecular Formula

C19H24N2

Molecular Weight

286.36 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-1-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2+1,5+1,6+1,9+1,10+1,18+1

InChI Key

ZCMDXDQUYIWEKB-WGIVQRENSA-N

Isomeric SMILES

C1CN(CCC1N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Piperidone Intermediate

The core piperidine scaffold is typically derived from N-benzyl-4-piperidone. A scalable method involves:

  • Ketalization : Reacting N-benzyl-4-piperidone with trimethyl orthoformate in methanol under acidic (NH₄Cl) conditions to form a ketal intermediate.
  • Boc Protection : Treating the ketal with tert-butyl carbamate (Boc₂O) in toluene at 80–100°C, followed by Pd/C-catalyzed hydrogenation to yield 4-Boc-aminopiperidine (89% yield).

N-Phenethylation

The Boc-protected piperidine undergoes alkylation with phenethyl bromide in the presence of K₂CO₃, achieving >90% conversion. Subsequent Boc deprotection with HCl/EtOAc yields N-phenethylpiperidin-4-amine.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Ketalization HC(OMe)₃, NH₄Cl, MeOH, reflux 81 98.5
Boc Protection Boc₂O, toluene, 80°C 88 99.0
Hydrogenation 10% Pd/C, H₂ (1.0 MPa) 91 99.2

Reductive Amination with Isotopic Labeling

Introduction of ¹³C₆-Phenyl Group

The phenyl-¹³C₆ moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A optimized protocol involves:

  • Bromination : Treating piperidin-4-amine with N-bromosuccinimide (NBS) to form 4-bromopiperidine.
  • Cross-Coupling : Reacting with phenyl-¹³C₆ boronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, DME/H₂O, 80°C), achieving 85% yield.

One-Pot Reductive Amination

Combining 4-piperidone, phenethyl-¹³C₆ amine, and NaBH₃CN in MeOH at 50°C for 12 hours achieves 78% yield. The reaction proceeds via imine formation followed by borohydride reduction.

Optimization Insights :

  • Solvent Choice : MeOH > EtOH > THF (higher polarity improves imine stability).
  • Catalyst : Acetic acid (5 mol%) enhances reaction rate by acidifying the medium.

Catalytic Hydrogenation of Imine Intermediates

Imine Synthesis

Reacting 4-piperidone with phenyl-¹³C₆ aniline in ethanol under Dean-Stark conditions forms the imine intermediate (92% yield).

Hydrogenation Conditions

Using Raney Ni (10 wt%) under H₂ (0.6 MPa) at 80°C for 2 hours achieves 90% conversion. Critical parameters include:

  • Pressure : 0.4–0.6 MPa (higher pressures reduce reaction time).
  • Temperature : 60–80°C (exceeding 80°C promotes over-reduction).

Side Reactions :

  • Over-reduction to secondary amines (controlled by limiting H₂ exposure).
  • Debenzylation (mitigated by using neutral solvents like EtOH).

Isotopic Labeling via Grignard Reagents

Synthesis of ¹³C₆-Benzylmagnesium Bromide

Phenyl-¹³C₆ magnesium bromide is prepared by reacting ¹³C₆-bromobenzene with Mg turnings in THF under N₂. This reagent is used to alkylate 4-piperidone.

Alkylation and Workup

Adding the Grignard reagent to 4-piperidone at −20°C, followed by quenching with NH₄Cl, yields 1-phenethyl-4-(phenyl-¹³C₆)piperidin-4-ol. Subsequent catalytic hydrogenation (Pd/C, H₂) reduces the hydroxyl group to the amine (76% overall yield).

Challenges :

  • Moisture sensitivity requires strict anhydrous conditions.
  • Isotopic dilution during workup (minimized by rapid extraction).

Solid-Phase Synthesis for High Purity

Resin Functionalization

Wang resin is functionalized with Fmoc-piperidin-4-amine using HBTU/DIPEA coupling (98% loading efficiency).

Stepwise Assembly

  • Fmoc Deprotection : 20% piperidine/DMF.
  • Phenethylation : Phenethyl bromide, DIEA, DMF, 60°C (12 hours).
  • ¹³C₆-Phenyl Incorporation : Suzuki coupling with phenyl-¹³C₆ boronic acid.

Advantages :

  • Purification via simple filtration.
  • Scalability (multigram quantities with >95% purity).

Analytical Validation

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), retention time 8.2 min.
  • ¹³C NMR : Distinct signals at δ 125–135 ppm (¹³C₆-phenyl), δ 50–55 ppm (piperidine C-4).

Isotopic Enrichment

  • MS : m/z 286.4 [M+H]⁺ (theoretical 286.42).
  • Isotopic Purity : >99% ¹³C₆ confirmed by LC-HRMS.

Chemical Reactions Analysis

1-phenethyl-N-(phenyl-13C6)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding N-oxides or reduced to form secondary amines . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine can be categorized into several key areas:

Medicinal Chemistry

  • Therapeutic Potential : This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies have shown that it can effectively reduce the production of inflammatory markers such as TNF-alpha and IL-6 in vitro, indicating a promising anti-inflammatory profile .
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Neuropharmacology

  • Psychoactive Properties : Similar compounds have been studied for their psychoactive effects, particularly in relation to opioid receptors. The structural similarity to known opioids suggests potential use in pain management therapies .

Analytical Chemistry

  • Detection and Quantification : The isotopic labeling with carbon-13 allows for advanced analytical techniques such as mass spectrometry to trace the compound's metabolism and distribution in biological systems, enhancing understanding of its pharmacokinetics .

Case Study on Anti-inflammatory Activity

In vivo experiments have demonstrated that treatment with 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine significantly reduces tumor size in xenograft models compared to controls, showcasing its potential as an anti-cancer agent.

Safety and Toxicity Assessment

Toxicological evaluations indicate that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Isotopic Variants

The table below highlights key structural analogs and their properties:

Compound Name Substituents Isotopic Label Molecular Weight (g/mol) Key Applications/Findings
1-Phenethyl-N-(phenyl-13C6)piperidin-4-amine 1-phenethyl, N-(phenyl-13C6) 13C6 280.4 (calculated) Analytical internal standard
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (PPA) 1-phenethyl, N-phenyl None 280.4 Fentanyl degradant; genotoxic potential
(S)-1-Phenethyl-N-(1-phenethyl)piperidin-4-amine (3d) 1-phenethyl, N-(1-phenethyl) None 308.5 Antifungal agent targeting ergosterol
4-Amino-1-benzylpiperidine 1-benzyl, 4-amino None 204.3 Cholinesterase inhibitor precursor

Key Observations:

  • Isotopic Labeling : The 13C6 label in the target compound distinguishes it from PPA, allowing unambiguous detection in complex matrices without altering chemical reactivity .
  • However, antifungal activity in 3d is attributed to its lipophilic phenethyl groups, which may enhance binding to fungal ergosterol .
  • Toxicity Profile: PPA’s genotoxicity (positive in unscheduled DNA synthesis assays) raises safety concerns, whereas the 13C-labeled analog is presumed inert in biological systems due to isotopic stability .

Analytical Characterization

  • NMR: The 13C-labeled phenyl group in the target compound produces distinct 13C NMR peaks (e.g., ~128–138 ppm for aromatic carbons), absent in non-labeled analogs .
  • Mass Spectrometry : The isotopic cluster (M+6 peak) in MS differentiates it from PPA, critical for quantitative analysis .
  • Purity : HPLC methods using phenyl-modified columns (e.g., Agilent Zorbax SB-Phenyl) ensure ≥95% purity, comparable to standards in .

Biological Activity

1-Phenethyl-N-(phenyl-13C6)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1-Phenethyl-N-(phenyl-13C6)piperidin-4-amine is a piperidine derivative characterized by a phenethyl group and a phenyl ring labeled with carbon-13 isotopes. Its molecular formula is C19H2413C6NC_{19}H_{24}^{13}C_{6}N with a molecular weight of approximately 295.43 g/mol.

PropertyValue
Molecular FormulaC19H2413C6NC_{19}H_{24}^{13}C_{6}N
Molecular Weight295.43 g/mol
IUPAC Name1-phenethyl-N-(phenyl-13C6)piperidin-4-amine
CAS Number2748319-07-3

The biological activity of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine is primarily attributed to its interaction with neurotransmitter systems, particularly the opioid and cannabinoid receptors. Studies suggest that compounds with similar structures may act as inhibitors of specific serine hydrolases, which are involved in the metabolism of endocannabinoids .

Biological Activity

Research indicates that derivatives of piperidine compounds exhibit a variety of biological activities, including:

  • Antinociceptive Effects : Compounds structurally related to 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine have shown potential in pain relief, likely through modulation of opioid receptors.
  • Antiviral Properties : Some piperidine derivatives have been evaluated for their antiviral activities against viruses such as HIV and HSV, demonstrating moderate protective effects .
  • Enzyme Inhibition : The compound may act as an irreversible inhibitor of serine hydrolases, affecting pathways related to inflammation and pain .

Case Studies and Research Findings

Several studies highlight the biological activity of piperidine derivatives:

  • Piperidyl Triazole Ureas : A study focused on the synthesis and evaluation of piperidyl triazole ureas showed that these compounds could selectively inhibit diacylglycerol lipase β (DAGLβ), suggesting potential applications in treating inflammatory conditions .
  • Antiviral Screening : A set of alkyl derivatives derived from piperidine was screened for antiviral activity, revealing that certain modifications could enhance efficacy against viral infections .
  • Opioid Receptor Interaction : Research on related compounds indicates that modifications in the phenethyl or piperidine structure can significantly alter binding affinity and efficacy at opioid receptors, which is crucial for developing analgesics .

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